An In-depth Technical Guide to the Chemical Properties of (E)-Oct-2-en-4-ol
An In-depth Technical Guide to the Chemical Properties of (E)-Oct-2-en-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Oct-2-en-4-ol is a secondary allylic alcohol with potential applications in various fields, including flavor and fragrance industries, and as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and analytical protocols. While specific biological activities and detailed reaction pathways remain areas for further investigation, this document consolidates the current knowledge to support researchers and professionals in drug development and other scientific disciplines.
Chemical and Physical Properties
(E)-Oct-2-en-4-ol is a clear, light yellow liquid with a characteristic fruity, berry-like odor.[1] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 20125-81-9 | [1] |
| Appearance | Clear light yellow liquid | [1] |
| Odor | Fruity, berry | [1] |
| Boiling Point | 175.0 - 176.0 °C at 760 mmHg | [1] |
| Density | 0.830 - 0.838 g/cm³ | [1] |
| Refractive Index | 1.438 - 1.442 | [1] |
| Solubility | Insoluble in water; 50% soluble in ethanol | [1] |
Spectroscopic Data
The structural elucidation of (E)-Oct-2-en-4-ol is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR data are crucial for confirming the structure and stereochemistry of the molecule.
¹H-NMR (in CDCl₃):
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δ 5.70-5.60 (m, 1H)
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δ 5.52-5.44 (m, 1H)
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δ 4.02 (q, J = 6.7 Hz, 1H)
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δ 1.70 (dd, J = 6.4, 1.3 Hz, 3H)
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δ 1.63-1.41 (m, 3H)
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δ 1.39-1.23 (m, 4H)
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δ 0.90 (t, J = 7.1 Hz, 3H)
¹³C-NMR (in CDCl₃):
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δ 134.46
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δ 126.68
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δ 73.17
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δ 37.03
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δ 27.69
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δ 22.66
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δ 17.68
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δ 14.07
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of (E)-Oct-2-en-4-ol is available through the NIST/EPA Gas-Phase Infrared Database.[2] Key expected absorptions include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
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C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.
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C-H stretch (alkene): Absorptions just above 3000 cm⁻¹.
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C=C stretch: An absorption around 1650-1680 cm⁻¹.
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C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of (E)-Oct-2-en-4-ol is available in the NIST WebBook.[3] As a secondary alcohol, the molecular ion peak (m/z 128) may be of low abundance or absent.[4] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[4][5]
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of (E)-Oct-2-en-4-ol is the reduction of (E)-oct-2-en-4-one.
Experimental Protocol: Reduction of (E)-Oct-2-en-4-one
This protocol describes the reduction of the corresponding α,β-unsaturated ketone to the allylic alcohol.
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Materials: (E)-Oct-2-en-4-one, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), Water, 10% Sodium hydroxide (B78521) (NaOH) solution, Anhydrous sodium sulfate (B86663).
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Procedure:
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Under an inert atmosphere (e.g., nitrogen), a dispersion of LiAlH₄ (0.6 equivalents) in THF is cooled in an ice bath.
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A solution of (E)-Oct-2-en-4-one (1.0 equivalent) in THF is added dropwise, maintaining the reaction temperature below 5 °C.
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After the addition is complete, the mixture is stirred at room temperature for 1 hour.
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The reaction is then cooled to 0 °C, and water is added cautiously, keeping the temperature below 7 °C.
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A 10% aqueous solution of NaOH is subsequently added, followed by more water.
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The mixture is stirred for 1 hour, during which a white precipitate forms.
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Anhydrous sodium sulfate is added, and the mixture is filtered.
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The THF is removed under reduced pressure to yield (E)-oct-2-en-4-ol.
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Reactivity
As an allylic alcohol, (E)-Oct-2-en-4-ol is expected to undergo reactions typical of this functional group, which include:
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Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (E)-oct-2-en-4-one, using various oxidizing agents.
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Esterification: Reaction with carboxylic acids or their derivatives in the presence of an acid catalyst will form the corresponding esters.
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Substitution: The hydroxyl group can be substituted, for example, by halides. The allylic nature of the alcohol enhances the reactivity in such substitution reactions.
Analytical Protocols
Purification
Flash column chromatography is a standard method for the purification of moderately polar organic compounds like (E)-Oct-2-en-4-ol.
Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the quantification of (E)-Oct-2-en-4-ol in various matrices.
Typical GC-MS Parameters:
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Column: A non-polar or medium-polarity column is suitable.
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Injector Temperature: Typically around 250 °C.
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Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) is used to ensure good separation.
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Ionization: Electron Ionization (EI) is commonly used.
Biological Activity and Drug Development Potential
Currently, there is limited specific information available in the public domain regarding the biological activities and signaling pathways associated with (E)-Oct-2-en-4-ol. As a class of compounds, some allylic alcohols have been investigated for various biological effects, but direct studies on this particular molecule are scarce. It is recognized as a flavoring agent and is considered to have no safety concerns at current levels of intake for this purpose.[1] However, its potential as a lead compound in drug discovery remains largely unexplored. Further research is warranted to investigate its pharmacological and toxicological profile to assess its potential for drug development.
Conclusion
This technical guide has summarized the core chemical properties of (E)-Oct-2-en-4-ol, providing a foundation for its use in research and development. While comprehensive data on its biological effects and specific reactivity are still needed, the information presented here on its physical characteristics, spectroscopic signature, synthesis, and analysis serves as a valuable resource for scientists and drug development professionals. Future studies are encouraged to explore the untapped potential of this molecule in medicinal chemistry and other scientific domains.
